7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline - 1267981-28-1

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1455459
CAS Number: 1267981-28-1
Molecular Formula: C11H14ClN
Molecular Weight: 195.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pummerer-type Cyclization: This method utilizes sulfoxides as a leaving group to achieve cyclization. Superacids like trifluoromethanesulfonic acid can facilitate this process. []
  • Cleavage of Functionalized Dihydrooxazoles: This novel method allows the synthesis of protected 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylates through the cleavage of functionalized dihydrooxazoles. This reaction offers a different approach to building the THIQ scaffold. []
Molecular Structure Analysis

Techniques like X-ray crystallography and NMR spectroscopy are valuable tools for determining the precise three-dimensional structure of THIQs. Computational methods, such as molecular mechanics calculations and conformational analysis, are often used to complement experimental data and predict the preferred conformations of THIQs. [, ]

Chemical Reactions Analysis
  • Oxidation: THIQs can be oxidized to the corresponding isoquinolines using oxidizing agents like potassium permanganate, manganese dioxide, or copper bromide. []
Mechanism of Action
  • Dopamine Receptor Ligands: Many THIQ derivatives exhibit affinity for dopamine receptors, particularly the D1 and D2 subtypes. They can act as either agonists or antagonists, modulating dopaminergic neurotransmission. [, , ]
  • Opioid Receptor Ligands: Certain THIQs have shown to interact with opioid receptors, particularly the kappa opioid receptor. They can act as antagonists, blocking the effects of endogenous opioids. [, , , ]
  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT): Some THIQs are potent inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine. By inhibiting PNMT, these compounds can reduce epinephrine levels. []
  • Microtubule Disruption: Recent studies suggest that some substituted THIQs possess antiproliferative activity by inhibiting microtubule polymerization, ultimately interfering with cell division. []
Applications
  • Antimicrobial Agents: Some THIQ derivatives have shown promising activity against bacterial and fungal strains, making them attractive candidates for developing novel antimicrobial agents. [, ]
  • Antioxidant Activity: Some studies have identified antioxidant properties in THIQ derivatives, highlighting their potential in combating oxidative stress-related diseases. []

(1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide

  • Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative synthesized and characterized through X-ray crystallography. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. Both compounds feature substitutions at positions 1, 2, and 3 of the tetrahydroisoquinoline ring. The presence of different substituents highlights the potential for structural diversity within this class of compounds. []

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. [] It exhibits significant activity both in vitro and in vivo. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of chlorine atoms at positions 7 and 8, highlighting the significance of halogen substituents in influencing biological activity within this class of compounds. []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective κ opioid receptor antagonist. [] Its activity is dependent on specific stereochemistry at multiple chiral centers and the presence of key pharmacophores, including the 3R,4R-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core and the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group. [, , , ]
  • Relevance: JDTic incorporates the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline moiety, which is structurally similar to 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. Both compounds share the core tetrahydroisoquinoline ring system with a 7-substituent. The presence of the carboxamide linker and the substituted piperidine ring in JDTic demonstrates how the core structure can be elaborated for specific biological targets, like the κ opioid receptor. [, , , ]

N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a D1 dopamine receptor ligand that exhibits a preference for a specific conformation, as evidenced by NMR studies and molecular modeling. [] It has lower D1 receptor affinity compared to the prototypical antagonist SCH23390. []
  • Relevance: This compound and 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline belong to the 1-phenyl-1,2,3,4-tetrahydroisoquinoline class of D1 dopamine receptor ligands. [, ] They both feature a phenyl ring at position 1 and a chlorine substituent on the tetrahydroisoquinoline moiety, highlighting common structural features within this series. The differences in their substitution patterns, particularly the lack of 4,4-dimethyl groups and the presence of a 7-hydroxy group in N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, contribute to their distinct pharmacological profiles. [, ]

4-Phenyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds represent a series of 1,2,3,4-tetrahydroisoquinoline derivatives explored for their D1 dopamine receptor activity. [] The specific compound discussed features a phenyl ring substituent at position 4. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The presence of the phenyl ring at position 4 in the 4-Phenyl-1,2,3,4-tetrahydroisoquinolines distinguishes them from the 7-chloro-substituted analogs and places them within a different subclass of dopamine receptor ligands. [, ]

1-Benzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds represent another class of 1,2,3,4-tetrahydroisoquinoline derivatives investigated for their D1 dopamine receptor activity. [] These compounds are characterized by the presence of a benzyl group at position 1. [, ]
  • Relevance: Like 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, these compounds contain the 1,2,3,4-tetrahydroisoquinoline core structure. The presence of the benzyl group at position 1 instead of a phenyl ring, as seen in the 1-phenyl analogs, highlights a distinct subclass within the broader category of D1 dopamine receptor ligands. [, ]

7-Chloro-N-[(1-methylpiperidin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

  • Compound Description: This compound is a dual-acting ligand demonstrating both histamine H3 receptor antagonistic activity and anticholinesterase properties. [] Biological evaluations revealed its inhibitory activity at nanomolar concentrations for H3R antagonism and micromolar values for cholinesterase inhibition. []

Properties

CAS Number

1267981-28-1

Product Name

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline

Molecular Formula

C11H14ClN

Molecular Weight

195.69

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3

InChI Key

OWWBFYGJOPKZHC-UHFFFAOYSA-N

SMILES

CC1(CNCC2=C1C=CC(=C2)Cl)C

Synonyms

7-chloro-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.